molecular formula C17H16N4O3S2 B12138736 methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12138736
M. Wt: 388.5 g/mol
InChI Key: HWTPQNNFZHGJAR-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a thiophen-2-yl moiety at position 4. The triazole ring is linked via a sulfanyl acetyl bridge to a benzoate ester group. This structure integrates key pharmacophoric elements: the triazole ring (known for hydrogen bonding and metabolic stability), the thiophene moiety (contributing to π-π stacking interactions), and the benzoate ester (enhancing lipophilicity and bioavailability).

Properties

Molecular Formula

C17H16N4O3S2

Molecular Weight

388.5 g/mol

IUPAC Name

methyl 4-[[2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C17H16N4O3S2/c1-21-15(13-4-3-9-25-13)19-20-17(21)26-10-14(22)18-12-7-5-11(6-8-12)16(23)24-2/h3-9H,10H2,1-2H3,(H,18,22)

InChI Key

HWTPQNNFZHGJAR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole-thiophene intermediate with a suitable thiol compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ester group can undergo nucleophilic substitution to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

Methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The thiophene and triazole rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate with structurally related 1,2,4-triazole derivatives reveals critical differences in substituents, synthesis routes, and bioactivities:

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives

Compound Name Triazole Substituents Key Functional Groups Bioactivity Synthesis Method Reference ID
This compound 4-methyl, 5-thiophen-2-yl Benzoate ester, sulfanyl acetyl linker Not reported Likely via oxadiazole ring opening -
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives 4-bromobenzyl, 5-thiophen-2-yl Variable 4-substituents (alkyl/aryl) Antimicrobial Oxadiazole ring opening with amines
Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 4-amino, 5-(4-chlorophenyl) Benzoate ester, amino group Not reported Schiff base reaction
4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazole benzamide 4-allyl, 5-thiophen-2-yl Benzamide, sulfanyl acetyl linker Not reported Similar to triazole-thioacetamide coupling
2-(4-Amino-5-methyl-4H-triazol-3-ylsulfanyl)-N-(benzothiazol-2-yl)acetamides 4-amino, 5-methyl Benzothiazole, acetamide Anticancer (IC₅₀: 2–10 µM) Meerwein reaction, chloroacetamide coupling

Key Observations:

Thiophen-2-yl at position 5 is conserved in antimicrobial derivatives , suggesting a role in target binding via hydrophobic or π-stacking interactions. 4-Amino substituents (e.g., in ) correlate with anticancer activity, likely due to hydrogen bonding with biological targets.

Synthetic Routes :

  • Most analogs are synthesized via oxadiazole ring opening (e.g., ) or Schiff base reactions (e.g., ). The target compound likely follows similar pathways, with methylamine replacing bromobenzylamine in the ring-opening step.

Functional Group Contributions :

  • Benzoate esters (target compound, ) improve membrane permeability compared to free carboxylic acids.
  • Sulfanyl acetyl linkers are common in bioactive triazoles, facilitating conjugation to aromatic moieties .

Biological Activity Trends: Antimicrobial Activity: Derivatives with 4-bromobenzyl () and thiophen-2-yl groups show MIC values of 8–64 µg/mL against S. aureus and E. coli. Anticancer Activity: Compounds with 4-amino and benzothiazole groups () exhibit potent activity (IC₅₀: 2–10 µM) against leukemia and breast cancer cell lines.

Research Findings and Implications

  • Structural Optimization : The target compound’s 4-methyl-thiophen-2-yl combination balances lipophilicity and steric bulk, making it a candidate for antimicrobial or anticancer screening.
  • Synthetic Scalability: Methods from (e.g., refluxing with sodium ethanolate) are adaptable for large-scale production.
  • Characterization Tools : X-ray crystallography (via SHELX ) and TLC monitoring () are critical for purity and structural validation.

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